Cyanamide-D2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
CH2N2 |
|---|---|
Molecular Weight |
44.053 g/mol |
IUPAC Name |
dideuteriocyanamide |
InChI |
InChI=1S/CH2N2/c2-1-3/h2H2/i/hD2 |
InChI Key |
XZMCDFZZKTWFGF-ZSJDYOACSA-N |
Isomeric SMILES |
[2H]N([2H])C#N |
Canonical SMILES |
C(#N)N |
Origin of Product |
United States |
Synthetic Methodologies for Cyanamide D2
Isotopic Exchange Approaches for Deuteration
Isotopic exchange reactions are a common strategy for introducing deuterium (B1214612) into organic molecules. acs.org These methods involve the direct replacement of hydrogen atoms with deuterium atoms from a deuterated source.
Hydrogen/Deuterium Exchange (H/D) Exchange Mechanisms and Conditions
Hydrogen/Deuterium (H/D) exchange is a process where protons in a molecule are swapped for deuterons. This exchange is an equilibrium process and often requires a catalyst or specific conditions to proceed efficiently. acs.org For cyanamide (B42294), the amine hydrogens are acidic and can undergo exchange with a deuterium source.
The mechanism typically involves the protonation of the nitrogen atom by a deuterated acid or the deprotonation by a base in the presence of a deuterium source, followed by deuteration. The presence of D₂O can facilitate the exchange of labile hydrogens, such as those in an amide linkage. acs.org The rate of this exchange can be influenced by factors like protein folding and hydrogen bonding. acs.org
Metal-Catalyzed Deuteration Strategies
Transition metal catalysts are widely used to facilitate H/D exchange reactions, often under milder conditions and with higher selectivity than uncatalyzed methods. nju.edu.cnthieme-connect.de Various metals, including iridium, palladium, platinum, and ruthenium, have been shown to be effective for deuteration. nju.edu.cnacs.orgacs.org
These catalysts can activate C-H bonds, which are typically less reactive than N-H bonds, allowing for the incorporation of deuterium at specific positions within a molecule. acs.org For instance, palladium-catalyzed deuteration has been used for the ortho-deuteration of arenes and the meta-C–H bond deuteration of various substrates. acs.orghbni.ac.in While direct metal-catalyzed deuteration of the cyanamide N-H bonds is less commonly detailed, the principles are applicable. The catalyst coordinates to the cyanamide molecule, facilitating the cleavage of the N-H bond and its subsequent replacement with a deuterium atom from a deuterated solvent or gas.
| Catalyst Type | Metal | Application Example | Reference |
| Homogeneous | Iridium (I) NHC/phosphine | Site-selective deuteration of N-heterocycles | acs.org |
| Homogeneous | Palladium | meta-C–H bond deuteration of arenes | acs.org |
| Heterogeneous | Palladium on Carbon (Pd/C) | Deuteration of malonamides | researchgate.net |
| Homogeneous | Ruthenium | α-deuteration of primary alcohols | hbni.ac.in |
Utilization of Deuterated Solvents and Reagents (e.g., D₂O)
Deuterated solvents and reagents are the source of deuterium in exchange reactions. acs.org Deuterium oxide (D₂O), or heavy water, is a common and cost-effective deuterium source. nju.edu.cnnih.gov It can be used as the reaction solvent or as a co-solvent. hbni.ac.intn-sanso.co.jp
Other deuterated reagents include deuterated methanol (B129727) (CD₃OD), deuterated chloroform (B151607) (CDCl₃), and deuterium gas (D₂). acs.orghbni.ac.in The choice of deuterated solvent or reagent depends on the specific reaction conditions and the substrate being deuterated. For example, a flow synthesis method for deuterated aromatic compounds has been developed using D₂O with a platinum on alumina (B75360) catalyst. tn-sanso.co.jp In some cases, electrocatalytic splitting of D₂O can be used to supply D₂ in situ. acs.org
Precursor-Based Synthesis of Deuterated Cyanamide
An alternative to isotopic exchange is the synthesis of Cyanamide-d2 from starting materials that are already deuterated. This approach can offer high levels of isotopic incorporation and regioselectivity.
Routes Involving Deuterated Starting Materials
This strategy involves using a precursor molecule where the desired deuterium atoms are already in place. For the synthesis of this compound, this would ideally involve a deuterated version of a common precursor to cyanamide. For example, syntheses starting from deuterated ammonia (B1221849) or other nitrogen-containing compounds could be envisioned.
Optimizing Deuteration Efficiency and Isotopic Purity
Achieving high deuteration efficiency and isotopic purity is a critical aspect of synthesizing deuterated compounds. Isotopic purity refers to the percentage of molecules that have been successfully deuterated at the target position.
Several factors influence the efficiency and purity:
Reaction Conditions: Temperature, pressure, and reaction time can be optimized to maximize deuterium incorporation. acs.org
Catalyst Loading: The amount of catalyst can affect the rate and extent of deuteration. acs.org
Excess of Deuterated Reagent: Since H/D exchange is an equilibrium process, using a large excess of the deuterated source (like D₂O) can drive the reaction towards the deuterated product. acs.orgnih.gov
Analytical Techniques: The isotopic purity of the final product is typically determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netalmacgroup.com High-resolution mass spectrometry can be particularly useful for resolving and quantifying different isotopologues. almacgroup.com
For example, in the deuteration of malonamides, the deuteration rate was controllable, reaching a maximum of about 75%, as determined by NMR and electrospray ionization-mass spectrometry. researchgate.net
| Factor | Method of Optimization | Desired Outcome |
| Reaction Temperature | Systematic variation | Maximize deuterium incorporation while minimizing side reactions |
| Catalyst Concentration | Screening different loadings | Achieve high conversion with minimal catalyst use |
| Deuterium Source | Using a large molar excess | Drive the equilibrium towards the deuterated product |
| Reaction Time | Monitoring reaction progress | Ensure complete exchange without product degradation |
Advanced Synthetic Techniques for Deuterium Incorporation
Recent advancements in synthetic chemistry have provided more sophisticated and efficient methods for the introduction of deuterium into organic molecules. These techniques offer improved selectivity, yield, and safety profiles compared to traditional methods. For a molecule like this compound, where the deuterium atoms are directly bonded to nitrogen, these advanced approaches are particularly relevant.
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, has emerged as a transformative technology in chemical synthesis, including deuteration reactions. nju.edu.cnresearchgate.netrsc.org The use of flow reactors offers significant advantages such as precise control over reaction parameters (temperature, pressure, and residence time), enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up of production. nju.edu.cnresearchgate.netnih.gov
For the synthesis of deuterated compounds, flow chemistry systems, such as the H-Cube® and Vapourtec R-Series, have been effectively utilized. researchgate.netucl.ac.uk These systems often employ a packed-bed reactor containing a heterogeneous catalyst, through which a stream of the substrate and a deuterium source, typically deuterium oxide (D₂O), are passed. nju.edu.cnresearchgate.net The continuous in-situ generation of deuterium gas from D₂O in systems like the H-Cube® enhances safety by avoiding the storage and handling of flammable D₂ gas. ucl.ac.uk
In the context of preparing this compound, a hypothetical flow chemistry setup could involve passing a solution of cyanamide in a suitable solvent through a heated column packed with a deuteration catalyst, such as palladium on carbon (Pd/C) or platinum on alumina (Pt/Al₂O₃), in the presence of D₂O. The elevated temperatures and pressures achievable in a flow system could facilitate the H/D exchange on the nitrogen atoms of the cyanamide molecule. The precise control afforded by the flow reactor would be critical in optimizing the reaction conditions to maximize the deuterium incorporation while minimizing potential side reactions or decomposition of the thermally sensitive cyanamide. nju.edu.cnresearchgate.net
Table 1: Potential Flow Chemistry Parameters for this compound Synthesis
| Parameter | Potential Range/Value | Rationale |
| Catalyst | Pd/C, Pt/Al₂O₃ | Commonly used for H/D exchange reactions. nju.edu.cnresearchgate.net |
| Deuterium Source | D₂O | Readily available and safer than D₂ gas. ucl.ac.uk |
| Temperature | 100 - 150 °C | Elevated temperature to overcome the activation energy for N-H bond cleavage. |
| Pressure | 10 - 50 bar | To maintain D₂O in the liquid phase and enhance reaction rates. |
| Flow Rate | 0.1 - 1.0 mL/min | To control the residence time for optimal deuterium exchange. |
| Solvent | Dioxane, THF | Inert solvents capable of dissolving cyanamide. |
This approach would leverage the established benefits of flow chemistry to provide a potentially safe, efficient, and scalable route to this compound. rsc.org
Visible-light photocatalysis has recently gained significant traction as a mild and selective method for deuterium incorporation into organic molecules. rsc.orgresearchgate.net This technique utilizes a photocatalyst that, upon absorption of light, can initiate a chemical transformation, such as a hydrogen/deuterium (H/D) exchange, under ambient temperature and pressure. researchgate.net The use of inexpensive and readily available deuterium sources like D₂O makes this a highly attractive and sustainable approach. researchgate.netrsc.org
While the direct photocatalytic deuteration of the N-H bonds in the parent cyanamide molecule has not been explicitly reported, the principles of photocatalytic H/D exchange on related functional groups, such as primary amines and amides, provide a strong basis for a proposed synthetic pathway. rsc.orgnih.gov These reactions often proceed through a hydrogen atom transfer (HAT) or a proton-coupled electron transfer (PCET) mechanism. nih.govacs.org
A plausible photocatalytic approach for the synthesis of this compound would involve the use of an organic photocatalyst, such as 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene), or an iridium-based complex, in the presence of cyanamide and D₂O. nih.govacs.org Upon irradiation with visible light, the excited photocatalyst could initiate the formation of a nitrogen-centered radical on the cyanamide molecule. This reactive intermediate would then abstract a deuterium atom from the D₂O, either directly or through a mediator like a thiol, to yield the deuterated product. acs.orgorganic-chemistry.org
Table 2: Proposed Components for Photocatalytic this compound Synthesis
| Component | Example | Role in the Reaction |
| Photocatalyst | 4CzIPN, [Ir(ppy)₂(dtbbpy)]PF₆ | Absorbs visible light and initiates the H/D exchange. acs.orgresearchgate.net |
| Deuterium Source | D₂O | Provides the deuterium atoms for incorporation. researchgate.netrsc.org |
| Light Source | Blue LEDs | Provides the energy to excite the photocatalyst. acs.org |
| Solvent | Acetonitrile, DMF | Dissolves the reactants and facilitates the reaction. |
| HAT Mediator (optional) | Thiol (e.g., dodecanethiol) | Can facilitate the transfer of a deuterium atom. researchgate.netorganic-chemistry.org |
The mild conditions of photocatalysis would be particularly advantageous for a small and potentially reactive molecule like cyanamide, minimizing the risk of polymerization or decomposition that might occur under harsher thermal conditions. researchgate.net The high selectivity often observed in photocatalytic reactions could also favor the desired N-deuteration over other potential side reactions. acs.org
This compound as a Deuterium-Labeled Precursor for Target Molecule Synthesis
This compound serves as a valuable precursor for introducing deuterium into target molecules, a practice that is crucial for mechanistic studies, as internal standards in mass spectrometry, and for enhancing the metabolic stability of pharmaceuticals. acs.org The synthesis of deuterium-labeled compounds often involves either incorporating deuterium-containing starting materials or performing hydrogen/deuterium exchange reactions on the final product. symeres.com this compound falls into the former category, providing a direct and often more controlled method for deuterium incorporation.
The versatility of the cyanamide functional group allows it to be a precursor to various other functionalities. For instance, the nitrile group can be transformed into other functional groups through well-established chemical reactions. This adaptability makes this compound a strategic choice for the synthesis of a wide range of deuterated compounds.
Table 1: Examples of Deuterium Incorporation Strategies
| Strategy | Description | Key Advantages |
|---|---|---|
| Deuterated Precursor Synthesis | Utilizes deuterium-labeled starting materials, such as this compound, in a multi-step synthesis. symeres.com | High isotopic purity and site-selectivity. |
| Hydrogen/Deuterium Exchange | Involves the direct replacement of hydrogen with deuterium on a substrate, often catalyzed by metals. acs.orgsymeres.com | Useful for late-stage deuteration of complex molecules. acs.org |
Research has shown that the synthesis of selectively deuterium-labeled compounds can be challenging, often requiring multiple steps and harsh reaction conditions. rsc.org The use of precursors like this compound can offer a more efficient pathway to achieve high levels of deuterium incorporation with good functional group tolerance. rsc.org
Role of Deuterated Cyanamide in Cycloaddition Chemistry
The carbon-nitrogen triple bond in cyanamides readily participates in cycloaddition reactions, such as [3+2] and [2+2+2] cycloadditions. mdpi.com These reactions are powerful tools for the synthesis of five- and six-membered heterocyclic rings. mdpi.com When deuterated cyanamide is used, it allows for the introduction of deuterium atoms into these heterocyclic structures. This is particularly valuable for creating labeled compounds for mechanistic studies or as internal standards.
The reactivity of the cyanamide group in cycloadditions provides a direct route to deuterated heterocycles, which are important scaffolds in medicinal chemistry and materials science. The stability of the C-D bond compared to the C-H bond can also influence the reaction kinetics and the properties of the final products. nih.gov
Deuterium-Incorporated Aminocyanation Reactions
Aminocyanation involves the simultaneous addition of an amino group and a nitrile group across a carbon-carbon multiple bond. mdpi.com When this compound is used as the source for both the amino and cyano functionalities, it leads to the formation of deuterated products. This reaction can be achieved under both metal-catalyzed and metal-free conditions, offering a versatile method for the difunctionalization of alkenes and alkynes with deuterium labeling. mdpi.com
This compound as an Electrophilic Deuterium-Transfer Agent
While not a conventional electrophilic deuterium source, the reactivity of the cyanamide moiety can be harnessed in specific contexts. The cleavage of the N-CN bond in cyanamides can generate an electrophilic cyanating agent. mdpi.com In the case of this compound, subsequent reactions could potentially lead to the transfer of a deuterated cyano group. More commonly, dedicated electrophilic deuterium sources are employed in deuteration reactions.
Radical Reactions Involving this compound and Deuterium Incorporation
Radical reactions offer a mild and efficient way to incorporate deuterium into organic molecules. nju.edu.cnnih.gov These reactions often utilize D₂O as an inexpensive deuterium source and can be initiated by various methods, including photoredox catalysis or the use of radical initiators like AIBN. mdpi.comnju.edu.cn While specific research on radical reactions directly involving this compound is not extensively documented in the provided context, the principles of radical deuteration can be applied. For instance, a radical generated on a molecule can be quenched with a deuterium source to introduce a deuterium atom. researchgate.net A proposed radical pathway for N-cyanation using AIBN involves the generation of a nitrile radical, which could potentially be adapted for deuterium incorporation using a deuterated precursor. mdpi.com
Table 2: Key Features of Radical Deuteration Protocols
| Feature | Description |
|---|---|
| Mild Conditions | Reactions are often carried out at or near room temperature. nju.edu.cn |
| Deuterium Source | Commonly uses inexpensive sources like D₂O. nju.edu.cnnih.gov |
| High Selectivity | Can achieve excellent deuterium incorporation at specific sites. nju.edu.cn |
| Functional Group Tolerance | Compatible with a wide range of functional groups. nju.edu.cnnih.gov |
Coordination Chemistry of Deuterated Cyanamides in Research
The coordination chemistry of cyanamides with metal ions has been a subject of study. mdpi.comnottingham.ac.uk Cyanamide ligands can coordinate to metal centers through either the amine nitrogen or the nitrile nitrogen. mdpi.com The use of deuterated cyanamides in coordination chemistry allows for the synthesis of deuterated metal complexes. These complexes can be studied using techniques like infrared spectroscopy to understand the effect of deuteration on the coordination mode and the properties of the resulting complex. nottingham.ac.uk For instance, deuterated hydrated complexes can be prepared by dissolving the compounds in D₂O. nottingham.ac.uk
Deuterated Cyanamide in the Research and Development of Advanced Materials
Deuterated compounds are increasingly used in the development of advanced materials. acs.org The substitution of hydrogen with deuterium can alter the material's properties due to the kinetic isotope effect, where the stronger C-D bond can lead to enhanced stability. nih.gov This is particularly relevant in the development of organic light-emitting diodes (OLEDs) and other functional materials where degradation pathways involve C-H bond cleavage. acs.org
Chemically deuterated cellulose, for example, has shown potential for novel applications due to its altered properties. frontiersin.org While direct applications of this compound in materials science are an emerging area, its role as a precursor to deuterated building blocks is significant. The ability to precisely introduce deuterium into organic molecules allows researchers to fine-tune the properties of materials at the atomic level, leading to the design of more robust and efficient advanced materials. matthey.com The characterization of these materials often involves advanced techniques to understand the relationship between their structure and performance. smaragdova.cz
Applications of Cyanamide D2 in Advanced Chemical Research
Role in Organic Synthesis
This compound serves as a deuterated building block for the synthesis of more complex isotopically labeled molecules. Its difunctional nature, with a nucleophilic amino group and an electrophilic cyano group, allows it to participate in a wide range of reactions to form heterocycles and other functionalized compounds, all carrying the deuterium (B1214612) label. researchgate.netpatsnap.com These labeled molecules are then used as tracers in various studies.
Raman Spectroscopy for Bond Characterization in Deuterated Species
Utility in Mechanistic Studies
The kinetic isotope effect associated with the C-D bond versus the C-H bond makes this compound a powerful probe for elucidating reaction mechanisms. symeres.com By comparing the reaction rates of deuterated and non-deuterated reactants, researchers can determine whether the cleavage of the N-H (or N-D) bond is involved in the rate-determining step of a reaction. acs.org This information is crucial for understanding the intricate pathways of chemical transformations.
Spectroscopic Analysis and Isotopic Labeling Studies
Spectroscopic Characterization
Techniques such as infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are used to characterize this compound. The vibrational spectra of this compound show distinct shifts in the stretching and bending frequencies of the N-D bonds compared to the N-H bonds in unlabeled cyanamide (B42294). acs.org High-resolution rotational and rotation-vibration spectroscopy have been employed to study the inversion doublet in deuterated cyanamide, providing detailed information about its molecular structure and dynamics. acs.org
Isotopic Labeling in Research
This compound is utilized in isotopic labeling studies to trace the path of molecules in complex systems. In mass spectrometry, the mass difference between the deuterated and non-deuterated compounds allows for their distinct detection and quantification. gtfch.org This is particularly useful in metabolic studies and for determining the fate of a molecule in a biological system. sdstate.edu The use of stable isotopes like deuterium (B1214612) is advantageous as it avoids the complications associated with radioactive isotopes. symeres.com
Conclusion
Cyanamide-D2, a deuterated analogue of a simple yet versatile molecule, has proven to be an invaluable tool in modern chemical research. Its synthesis and unique physicochemical properties enable its application in diverse fields, from the elucidation of complex reaction mechanisms to the synthesis of isotopically labeled compounds for biological studies. The continued exploration of the chemistry of this compound and other deuterated compounds will undoubtedly lead to further advancements in our understanding of the chemical and biological world.
Theoretical and Computational Studies of Cyanamide D2
Density Functional Theory (DFT) Calculations on Cyanamide-D2 Electronic Structure and Reactivity
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and reactivity of molecules, including deuterated cyanamide (B42294) (this compound or D2NCN). DFT calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. These calculations are based on the principle that the energy of a molecule can be determined from its electron density, offering a computationally more efficient alternative to traditional wavefunction-based methods. scispace.commpg.de
DFT has been successfully applied to study related cyanamide systems, providing a basis for understanding this compound. For example, DFT calculations have been used to investigate the reaction mechanisms of cyanamide dimerization, identifying the rate-limiting steps and the influence of solvent effects. mdpi.com Such studies highlight the utility of DFT in exploring the reactivity of cyanamide and its derivatives. Furthermore, DFT and time-dependent DFT (TD-DFT) have been employed to study the electronic structures and excitation states of complex cyanide-bridged molecules, demonstrating the method's capability to handle intricate electronic systems. rsc.org
The reactivity of this compound can be further explored through DFT by calculating reaction barriers and transition state geometries for various chemical transformations. This includes studying its potential role in synthetic chemistry and its interactions with biological systems. The insights gained from DFT calculations are invaluable for designing new experiments and understanding the fundamental chemical properties of this compound.
Ab Initio Molecular Orbital Theory Studies for Energetics and Conformations
Ab initio molecular orbital theory provides a "first-principles" approach to studying the energetics and conformations of molecules like this compound. dtic.milwiley-vch.de These methods solve the Schrödinger equation without empirical parameters, offering a high level of theoretical accuracy. wiley-vch.de For this compound, ab initio calculations are essential for determining its stable geometries, conformational preferences, and the energy differences between various isomers and rotamers.
One of the key applications of ab initio methods is the study of molecular conformations. For molecules with rotatable bonds, like the amino group in cyanamide, ab initio calculations can map out the potential energy surface associated with these rotations. This allows for the identification of the most stable conformations and the energy barriers between them. For instance, ab initio studies on related molecules have been used to determine rotational barriers and conformational energy differences with a high degree of confidence. wayne.edu
The energetics of this compound, including its heat of formation and the energies of its various vibrational and rotational states, can also be accurately calculated using ab initio methods. These calculations are crucial for understanding the molecule's stability and its thermodynamic properties. High-level ab initio methods, such as coupled-cluster theory, can provide very accurate energy predictions that are comparable to experimental values.
Furthermore, ab initio calculations are instrumental in studying the inversion phenomenon observed in cyanamide and its deuterated isotopologues. rsc.org The amino group in cyanamide can invert, leading to a splitting of the vibrational energy levels. Ab initio methods can be used to calculate the barrier to this inversion, providing a deeper understanding of the molecule's dynamic behavior. rsc.org
Computational Analysis of Inversion Barriers and Tautomerism in Deuterated Cyanamide
The inversion of the amino group is a significant dynamic process in cyanamide and its deuterated form, this compound. Computational analysis, particularly using ab initio and DFT methods, has been instrumental in quantifying the energy barrier associated with this inversion. rsc.orgifpan.edu.pl The inversion process involves the movement of the nitrogen atom through the plane of the two deuterium (B1214612) atoms, leading to a planar transition state. The energy difference between the pyramidal ground state and the planar transition state defines the inversion barrier.
Studies have shown that the inversion barrier in cyanamide is considerable, and deuteration is expected to affect the dynamics of this process. ifpan.edu.pl Computational methods can precisely calculate this barrier, and the results can be compared with experimental data obtained from spectroscopic techniques. The agreement between theoretical and experimental values provides a strong validation of the computational models used.
Tautomerism is another important aspect of cyanamide chemistry that can be investigated computationally. Cyanamide can exist in a tautomeric equilibrium with carbodiimide (B86325) (HN=C=NH). While cyanamide is the more stable tautomer, computational studies can determine the energy difference between the two forms and the energy barrier for the tautomerization reaction. Puzzarini et al. calculated the energy difference between cyanamide and carbodiimide to be approximately 3 kcal/mol, with a high-energy barrier of about 80 kcal/mol separating them. mdpi.com These calculations are crucial for understanding the relative stability and interconversion of these tautomers. For this compound, similar computational analyses can provide valuable information on how deuteration influences the tautomeric equilibrium and the kinetics of interconversion.
The following table summarizes some key computational findings related to the inversion and tautomerism of cyanamide:
| Property | Computational Method | Calculated Value | Reference |
| Inversion Barrier | Ab initio SCF-LCAO-MO | Available in study | rsc.org |
| Tautomerization Energy Difference | Puzzarini et al. | ~3 kcal/mol | mdpi.com |
| Tautomerization Barrier | Puzzarini et al. | ~80 kcal/mol | mdpi.com |
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations offer a powerful approach to study the behavior of this compound in various environments, such as in solution or in the solid state. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the investigation of dynamic processes, such as conformational changes, diffusion, and interactions with surrounding molecules.
While specific MD simulation studies focused solely on this compound are not widely reported, the methodology has been extensively applied to similar and more complex systems, demonstrating its potential utility. For example, MD simulations have been used to study the interactions of ligands with receptors, providing insights into binding mechanisms and affinities. mdpi.comnih.gov In the context of this compound, MD simulations could be used to explore its behavior in aqueous solution, examining the hydrogen bonding interactions between the deuterated amino group and water molecules.
Furthermore, MD simulations can be combined with quantum mechanics (QM) methods in what is known as QM/MM (Quantum Mechanics/Molecular Mechanics) simulations. This hybrid approach allows for a more accurate description of the electronic structure of a specific region of the system (e.g., the this compound molecule) while treating the rest of the system with classical mechanics. This would be particularly useful for studying reactions involving this compound in a complex environment.
Potential applications of MD simulations for this compound include:
Studying the solvation dynamics and hydrogen bonding in different solvents.
Investigating the aggregation behavior of this compound molecules.
Simulating the diffusion of this compound through membranes or other materials.
Exploring the conformational landscape of this compound in different environments.
Prediction of Spectroscopic Signatures of Deuterated Cyanamide
Computational methods play a crucial role in predicting and interpreting the spectroscopic signatures of molecules like this compound. Theoretical calculations of vibrational and rotational spectra are invaluable for identifying and characterizing molecules in various environments, including in the laboratory and in interstellar space.
The vibrational spectrum of this compound can be predicted using ab initio and DFT calculations. acs.org These calculations provide the frequencies and intensities of the fundamental vibrational modes, which can be compared with experimental infrared and Raman spectra. The theoretical predictions aid in the assignment of the observed spectral bands to specific molecular motions. For instance, calculations can distinguish between the symmetric and antisymmetric stretching and bending modes of the ND2 group, the C≡N stretch, and the C-N stretch.
Rotational spectroscopy is another powerful technique for studying small molecules. The rotational spectrum is determined by the molecule's moments of inertia, which are related to its geometry. High-resolution rotational spectroscopy can provide very precise structural information. Computational chemistry can be used to calculate the equilibrium geometry of this compound and, from that, its rotational constants. ifpan.edu.placs.org These predicted rotational constants are essential for guiding the search for the molecule's rotational transitions in the laboratory or in astronomical observations.
A combined analysis of pure rotational spectra and high-resolution rotation-vibration spectra has been performed for D2NCN, revealing perturbations between the lowest rotational energy levels. acs.org The experimental data, consisting of over 3000 measured transitions, were successfully fitted using a Hamiltonian that accounted for the coupling between the inversion substates. acs.org This highlights the synergy between experimental spectroscopy and theoretical calculations in obtaining a detailed understanding of the structure and dynamics of this compound.
The table below presents a comparison of some experimentally measured and computationally predicted spectroscopic data for cyanamide and its isotopologues.
| Spectroscopic Parameter | Molecule | Experimental/Calculated | Value | Reference |
| Inversion Splitting (0+ and 0- substates) | H2NCN | Experimental | 49.567772(5) cm⁻¹ | ifpan.edu.pl |
| Rotational and Centrifugal Constants | D2NCN, HDNCN | Experimental and Fitted | Available in study | ifpan.edu.pl |
| Vibrational Frequencies | D2NCN | Experimental and Theoretical | Available in study | acs.orgscirp.org |
Analytical Methodologies Development Utilizing Cyanamide D2
Development of Internal Standards with Cyanamide-D2 for Quantitative Analysis
The use of deuterated compounds as internal standards is a well-established practice in analytical chemistry to improve the accuracy and precision of quantitative measurements. clearsynth.com An internal standard is a substance with similar physicochemical properties to the analyte, added in a known quantity to samples, calibrators, and controls. It helps to correct for variations in sample preparation, injection volume, and instrument response. scioninstruments.com
This compound, as a deuterated analog of cyanamide (B42294), is an excellent candidate for an internal standard in the quantitative analysis of cyanamide. Its chemical behavior during extraction, derivatization, and chromatographic separation is virtually identical to that of the non-deuterated cyanamide. However, its increased mass allows it to be distinguished by a mass spectrometer. This distinction is the cornerstone of the isotope dilution method, which provides a high degree of accuracy. clearsynth.com
In a typical workflow, a known amount of this compound is spiked into the sample containing an unknown quantity of cyanamide. The sample then undergoes preparation steps such as extraction and cleanup. Any loss of the analyte during this process will be accompanied by a proportional loss of the internal standard. Upon analysis, the ratio of the signal from the analyte (cyanamide) to the signal from the internal standard (this compound) is measured. This ratio is then used to calculate the concentration of the analyte in the original sample, effectively compensating for procedural errors. scioninstruments.com
While specific studies detailing the use of this compound as an internal standard are not widely published, the principles are demonstrated in the analysis of other compounds. For instance, in the determination of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid (ATCA), a deuterated internal standard (ATCA-d2) was successfully employed to quantify ATCA in urine and plasma samples using gas chromatography-mass spectrometry (GC-MS). core.ac.uksdstate.edu This study showed excellent precision, with coefficients of variation below 6%, highlighting the effectiveness of using deuterated internal standards. core.ac.uksdstate.edu
The following table summarizes the key attributes and advantages of using this compound as an internal standard for the quantitative analysis of cyanamide.
| Attribute | Advantage |
| Chemical Similarity | Behaves identically to cyanamide during sample preparation and analysis, ensuring proportional losses and responses. |
| Mass Difference | Easily distinguished from cyanamide by mass spectrometry, allowing for precise ratio measurements. |
| Improved Accuracy | Corrects for variations in extraction efficiency, instrument response, and matrix effects. clearsynth.com |
| Enhanced Precision | Reduces the impact of random errors, leading to more reproducible results. scioninstruments.com |
| Method Validation | Facilitates the development and validation of robust and reliable analytical methods. clearsynth.com |
Chromatographic Separation Techniques Coupled with Isotopic Detection
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for separating components of a complex mixture. researchgate.net When coupled with a mass spectrometer (MS) for detection, these methods become highly selective and sensitive, enabling the simultaneous detection and quantification of an analyte and its isotopically labeled internal standard.
For the analysis of cyanamide and its deuterated internal standard, this compound, both HPLC-MS and GC-MS can be employed. The choice of technique often depends on the volatility and thermal stability of the analyte and any derivatization required.
A study on the direct quantitative determination of cyanamide utilized gas chromatography-mass spectrometry (GC-MS) with a stable isotope dilution method. nih.gov In this research, ((15)N(2))cyanamide was used as the internal standard, which is analogous to using this compound. The quantitative signals for the analyte and the internal standard were recorded as peak areas on mass chromatograms at their respective mass-to-charge ratios (m/z). nih.govresearchgate.net This allowed for the precise calculation of the cyanamide content. The limit of detection for the total cyanamide content by this GC-MS analysis was approximately 1 ng. nih.gov
The chromatographic conditions are optimized to achieve good separation of cyanamide from other matrix components. For instance, in an HPLC method for cyanamide detection, an Inertsil ODS-SP chromatographic column was found to have good selectivity, allowing cyanamide to be separated from impurities like dicyandiamide (B1669379) and thiourea. google.com
The table below outlines a hypothetical set of parameters for an LC-MS/MS method for the quantification of cyanamide using this compound as an internal standard, based on common practices for similar small molecules.
| Parameter | Specification |
| Chromatography System | Ultra-High-Pressure Liquid Chromatography (UPLC) |
| Column | Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18) waters.com |
| Mobile Phase | A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a small amount of acid (e.g., formic acid) to improve peak shape. google.com |
| Flow Rate | 0.3 - 0.5 mL/min google.com |
| Column Temperature | 25 - 30 °C google.comnih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Monitored Transitions | Specific precursor-to-product ion transitions for cyanamide and this compound |
Spectroscopic Quantification Methods in Research Samples
Beyond chromatographic methods coupled with mass spectrometry, other spectroscopic techniques can be utilized in the study of this compound, although they are less common for routine quantification in complex research samples. Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the molecular structure and vibrations of a molecule.
The vibrational spectra of cyanamide and deuterio-cyanamide (this compound) have been studied to understand their molecular structure. acs.org The substitution of hydrogen with deuterium (B1214612) atoms leads to a shift in the vibrational frequencies of the N-D bonds compared to the N-H bonds due to the mass difference. This isotopic shift can be observed in the IR and Raman spectra.
While these techniques are powerful for structural elucidation and fundamental research, their application for direct quantification in complex samples like soil or biological fluids can be challenging due to lower sensitivity and potential interferences from the sample matrix compared to MS-based methods. However, in simpler matrices or for purified samples, quantitative analysis using IR spectroscopy can be performed by measuring the intensity of a characteristic absorption band of this compound and comparing it to a calibration curve.
A laboratory spectroscopic study of the 15N isotopomers of cyanamide was conducted to determine their rotational spectra, which is essential for their detection in interstellar space using radio astronomy. aanda.org This highlights the importance of spectroscopic data for the detection and potential quantification of isotopic species of cyanamide in various scientific fields.
The table below summarizes the key spectroscopic techniques and their application to the study of this compound.
| Spectroscopic Technique | Application for this compound |
| Mass Spectrometry (MS) | Primary technique for quantification when coupled with chromatography. Distinguishes this compound from cyanamide based on mass-to-charge ratio. nih.govresearchgate.net |
| Infrared (IR) Spectroscopy | Used for structural characterization. The N-D stretching and bending vibrations appear at different frequencies than the N-H vibrations of cyanamide, allowing for isotopic differentiation. acs.org |
| Raman Spectroscopy | Complements IR spectroscopy for structural analysis. The symmetric and anti-symmetric stretching and bending modes of the [NCN]2- moiety can be observed. acs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Deuterated compounds are widely used in NMR. chemscene.comtcichemicals.com 2H NMR could be used to study this compound, though it is less sensitive than 1H NMR. |
Future Research Directions and Emerging Paradigms for Cyanamide D2
Integration of Cyanamide-D2 in High-Throughput Screening Methodologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast compound libraries for biological activity. acs.org The process involves miniaturization, automation, and sensitive assay readouts to identify "hits" from tens of thousands of compounds per day. acs.org While this compound has not yet been systematically integrated into HTS campaigns, its potential utility represents a significant area for future research.
An emerging paradigm is the use of this compound as a foundational reagent for creating deuterated compound libraries. The kinetic isotope effect (KIE), where the substitution of a hydrogen atom with a heavier deuterium (B1214612) atom slows down metabolic C-H bond cleavage, is a validated strategy for enhancing the pharmacokinetic profiles of drug candidates. wisc.edu Future HTS workflows could incorporate this compound to synthesize deuterated analogues of initial hit compounds. Screening these small, focused deuterated libraries could rapidly identify molecules with improved metabolic stability, a critical step in the hit-to-lead optimization process.
Furthermore, this compound could serve as a powerful mechanistic tool within the HTS framework itself. When a screening campaign yields a hit, understanding its mechanism of action is paramount. Follow-up assays could involve comparing the activity of the original hit with a version synthesized using this compound. A significant difference in potency could indicate that the metabolic fate of the cyanamide (B42294) group or an adjacent position is critical to the compound's activity, providing immediate insight into its structure-activity relationship (SAR). This approach would allow researchers to triage hits and prioritize those with more robust or desirable mechanisms. mdpi.comwikipedia.org
The successful integration of this compound into HTS will require the development of robust, automated synthesis protocols compatible with the small scales and parallel nature of modern screening platforms.
Table 1: Potential HTS Integration Strategies for this compound
| Strategy | Description | Potential Outcome |
| Library Enhancement | Synthesis of deuterated analogues of primary HTS hits using this compound. | Rapid identification of compounds with enhanced metabolic stability and improved pharmacokinetic profiles. |
| Mechanistic Elucidation | Re-screening of hits after specific deuteration with this compound. | Use of the Kinetic Isotope Effect (KIE) to probe the mechanism of action and identify metabolic liabilities early. |
| Fragment-Based Screening | Use of this compound as a deuterated fragment in fragment-based lead discovery (FBLD). | Discovery of novel binding interactions where the deuterated fragment offers enhanced stability or unique spectroscopic signatures for detection. |
Novel Catalytic Systems for Site-Selective Deuteration via this compound
Site-selective deuteration is a highly sought-after transformation in organic synthesis, and the development of novel catalytic systems is a major research focus. chemrxiv.org Current advanced methods often employ deuterium gas (D₂), heavy water (D₂O), or deuterated solvents like benzene-d6 (B120219) as the deuterium source. chemrxiv.orgmarquette.edu An emerging paradigm is the exploration of this compound as a unique and potentially advantageous deuterium donor in these catalytic cycles.
Recent breakthroughs have demonstrated the power of supported iridium nanoparticles for the regioselective deuteration of arenes and heteroarenes, and dual-protein enzymatic systems for the stereoselective deuteration of amino acids. wisc.educhemrxiv.org These systems, however, have not yet been explored with this compound. Future research should focus on adapting such catalysts to utilize this compound. Its distinct chemical properties—being a solid with different solubility and reactivity profiles compared to gaseous or aqueous sources—could offer new selectivities or operational advantages. For instance, its use might circumvent the need for high-pressure equipment associated with D₂ gas or avoid the competitive H/D exchange issues sometimes seen with D₂O in protic environments.
The reactivity of the cyanamide functional group itself in metal-catalyzed reactions is well-documented, including copper-catalyzed cross-coupling reactions and insertions into palladium-carbon bonds. rsc.orgacs.org This existing research provides a strong foundation for investigating this compound in similar catalytic systems. A key research direction would be to design catalysts that can activate the N-D bonds of this compound and transfer the deuterium to a target substrate, potentially through an intermediate metal-deuteride species. The cyanamide moiety could act as a directing group or be cleaved post-reaction, offering a versatile "deuterate-and-release" strategy.
Table 2: Comparison of Deuterium Sources for Catalytic Deuteration
| Deuterium Source | State | Advantages | Common Catalytic Systems | Potential Role for this compound |
| Deuterium Gas (D₂) | Gas | High isotopic purity, clean byproduct (H₂). | Pd, Pt, Ir, Rh hydrogenation catalysts. | A safer, solid alternative avoiding high-pressure setups. |
| Heavy Water (D₂O) | Liquid | Inexpensive, readily available, "green" solvent. | H/D exchange catalysts (e.g., Ru, Ir), enzymes. researchgate.net | May offer better reactivity in non-aqueous media or with water-sensitive substrates. |
| Benzene-d6 (C₆D₆) | Liquid | Effective for specific H/D exchanges, avoids hydrogenation side reactions. chemrxiv.org | Supported Iridium nanoparticles. chemrxiv.org | A potentially less toxic, solid reagent with a different reactivity profile. |
| This compound (D₂NCN) | Solid | Potentially unique reactivity, solid handling, dual functional handle (N-D and CN). | (Future) Pd, Cu, Ir, Rh, Enzymes. | Could enable novel reaction pathways and selectivities not accessible with other sources. |
Advanced In Situ Spectroscopic Studies of Reactions Involving this compound
Understanding the precise reaction pathways, transient intermediates, and kinetics of chemical transformations is fundamental to developing more efficient synthetic methods. Advanced in situ spectroscopic techniques, which monitor reactions as they happen, are powerful tools for gaining this molecular-level insight. nih.gov While early spectroscopic studies characterized the fundamental vibrational modes of this compound, the application of modern, time-resolved techniques to its reactions remains a fertile ground for discovery. psu.edu
Infrared (IR) spectroscopy has identified the key vibrational frequencies for this compound, such as the ND₂ wagging and stretching modes. psu.edu Future research should leverage this foundational data by employing advanced methods like time-resolved Fourier-transform infrared (FTIR) and Raman spectroscopy to study reactions involving this compound in real time. For example, monitoring the disappearance of the N-D bond signal and the appearance of a new C-D bond signal during a catalytic deuteration reaction would provide direct evidence of the deuterium transfer step and allow for precise kinetic analysis.
Synchrotron-based techniques, such as X-ray absorption spectroscopy (XAS), could be used to probe the electronic structure and coordination environment of a metal catalyst as it interacts with this compound. nih.gov This would help to characterize short-lived intermediates, such as a metal-cyanamide complex or a metal-deuteride species, which are critical to the catalytic cycle but often invisible to conventional analysis. Combining these experimental observations with theoretical studies, such as Density Functional Theory (DFT) calculations, would provide a comprehensive picture of the reaction mechanism. acs.org Such studies are crucial for the rational design of new, more efficient catalysts that utilize this compound.
Table 3: Known Vibrational Frequencies for this compound and Future In Situ Probes
| Vibrational Mode | Frequency (cm⁻¹) (Argon Matrix) | In Situ Spectroscopic Application | Mechanistic Insight Gained |
| ND₂ wagging | 310 | Time-Resolved FTIR/Raman | Rate of N-D bond activation, catalyst-substrate interaction. |
| N-C≡N symmetric stretch | 1150 (approx.) | Polarization-Modulated IR | Changes in molecular orientation upon binding to a catalytic surface. |
| ND₂ scissoring | 1211 | Attenuated Total Reflectance (ATR)-FTIR | Monitoring consumption of the starting material at a solid-liquid interface. |
| N-C≡N asymmetric stretch | 2185 | Time-Resolved FTIR | Probing electronic changes in the nitrile group during the reaction. |
| ND₂ symmetric stretch | 2505 | Time-Resolved FTIR/Raman | Direct observation of deuterium transfer kinetics. |
| ND₂ asymmetric stretch | 2641 | Time-Resolved FTIR/Raman | Direct observation of deuterium transfer kinetics. |
(Frequency data adapted from early matrix isolation studies) psu.edu
Exploration of this compound in Green Chemistry Research Applications
Green and sustainable chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, maximize efficiency, and utilize renewable resources. nih.govitrcweb.org The exploration of this compound aligns with several core principles of green chemistry, representing a significant future research direction.
Future research should focus on developing synthetic routes to and using this compound that adhere to other green principles:
Atom Economy: Designing catalytic reactions where the deuterium atoms from this compound are transferred to the substrate with high efficiency, minimizing waste.
Use of Safer Solvents and Auxiliaries: Developing processes that utilize this compound in greener solvents (e.g., water, supercritical CO₂, or bio-derived solvents) instead of traditional volatile organic compounds.
Catalysis: Prioritizing catalytic methods over stoichiometric reagents to improve efficiency and reduce waste. wisc.educhemrxiv.org The development of reusable heterogeneous or enzymatic catalysts for reactions involving this compound would be a major advancement. chemrxiv.org
A holistic, systems-thinking approach will be necessary, evaluating the entire lifecycle from the synthesis of this compound to its application and the final product's end-of-life. nih.govresearchgate.net For instance, developing a green synthesis for this compound itself, perhaps from D₂O and a renewable source of carbon and nitrogen, would be a critical goal for making its application truly sustainable.
Table 4: Alignment of this compound Research with Green Chemistry Principles
| Green Chemistry Principle | Application in this compound Research |
| 1. Prevention | Develop high-yield syntheses using this compound to minimize waste byproducts. |
| 4. Designing Safer Chemicals | Use this compound to create more stable, less toxic drug molecules with better pharmacokinetic profiles. |
| 5. Safer Solvents & Auxiliaries | Develop reaction conditions for this compound that avoid hazardous organic solvents. |
| 6. Design for Energy Efficiency | Explore low-temperature, ambient-pressure catalytic reactions using this compound. |
| 7. Use of Renewable Feedstocks | Research sustainable synthesis routes to this compound from renewable sources. |
| 9. Catalysis | Focus on developing highly efficient and selective catalysts (heterogeneous, enzymatic) for deuteration with this compound. |
Q & A
How can researchers synthesize Cyanamide-D₂ with high isotopic purity, and what analytical methods validate its deuteration efficiency?
Basic:
Synthesis typically involves replacing hydrogen atoms in cyanamide with deuterium via acid-catalyzed isotopic exchange. A common protocol includes reacting cyanamide with deuterated solvents (e.g., D₂O) under controlled pH and temperature . Post-synthesis, validate isotopic purity using mass spectrometry (MS) to confirm the D/H ratio and nuclear magnetic resonance (¹H NMR) to detect residual proton signals .
Advanced:
To optimize deuteration efficiency, researchers must account for kinetic isotope effects (KIEs) during synthesis. For example, using excess deuterium sources and iterative exchange cycles improves isotopic enrichment. Advanced validation employs ²H NMR or Fourier-transform infrared spectroscopy (FTIR) to quantify site-specific deuterium incorporation and assess isotopic scrambling during reactions .
What experimental design considerations are critical for studying Cyanamide-D₂’s role in metabolic pathways?
Basic:
Design hypotheses around isotopic tracing, such as tracking deuterium in downstream metabolites. Use stable isotope labeling in cell cultures or model organisms, followed by liquid chromatography-mass spectrometry (LC-MS) to map metabolic fluxes . Control experiments should include non-deuterated cyanamide to distinguish isotopic effects from intrinsic metabolic activity .
Advanced:
Address isotopic dilution by modeling kinetic parameters (e.g., turnover rates) using compartmental flux analysis . Incorporate time-resolved sampling to capture transient metabolic intermediates and validate data with computational tools like Isodyn or INCA for isotopic steady-state analysis .
How should researchers resolve contradictions in spectroscopic data when characterizing Cyanamide-D₂’s structural stability?
Basic:
Contradictions in FTIR or Raman spectra (e.g., unexpected peak shifts) may arise from solvent interactions or deuteration heterogeneity. Triangulate data with X-ray crystallography (if crystalline) or density functional theory (DFT) simulations to predict vibrational modes and assign peaks accurately .
Advanced:
For ambiguous results, employ solid-state NMR to probe deuterium’s impact on molecular conformation in crystalline vs. amorphous phases. Compare experimental data with ab initio molecular dynamics simulations to reconcile discrepancies between observed and predicted spectral features .
What frameworks guide the formulation of rigorous research questions for Cyanamide-D₂ studies?
Basic: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address gaps in deuteration chemistry or isotopic tracing . Example: “How does deuteration alter cyanamide’s reactivity in nucleophilic substitutions compared to its protonated form?”
Advanced: Use the PICO framework (Population, Intervention, Comparison, Outcome) for mechanistic studies. Example: “In aqueous solutions (Population), does Cyanamide-D₂ (Intervention) exhibit slower hydrolysis kinetics (Outcome) than Cyanamide-H₂ (Comparison) due to KIEs?” .
How can researchers integrate Cyanamide-D₂ into multi-omics studies while ensuring data reproducibility?
Basic:
Combine isotope-ratio mass spectrometry (IRMS) with transcriptomic/proteomic profiling to correlate deuteration patterns with biological responses. Standardize protocols for sample preparation and instrument calibration to minimize batch effects .
Advanced:
Leverage systems biology models to contextualize isotopic data within metabolic networks. For reproducibility, adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) and share raw spectral data in repositories like MetaboLights .
What statistical methods are appropriate for analyzing Cyanamide-D₂’s isotopic effects in kinetic studies?
Basic:
Use non-linear regression (e.g., Michaelis-Menten models) to derive rate constants for deuterated vs. protonated reactions. Validate with Student’s t-tests or ANOVA for replicate comparisons .
Advanced:
Apply Bayesian inference to quantify uncertainty in KIE measurements. Tools like Stan or PyMC3 enable probabilistic modeling of reaction pathways, accounting for isotopic heterogeneity and experimental noise .
How can researchers mitigate ethical and safety risks when handling Cyanamide-D₂ in lab settings?
Basic:
Follow Chemical Hygiene Plan (CHP) guidelines for deuterated compounds, including fume hood use and waste disposal protocols. Conduct toxicity assessments using in silico tools (e.g., ECOSAR) to predict ecotoxicological impacts .
Advanced:
For in vivo studies, obtain Institutional Animal Care and Use Committee (IACUC) approval. Monitor deuterium accumulation in tissues via isotope ratio imaging to assess long-term biological safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
